molecular formula C5H10O3 B1600064 (R)-2-(hydroxymethyl)butanoic acid CAS No. 72604-79-6

(R)-2-(hydroxymethyl)butanoic acid

Cat. No.: B1600064
CAS No.: 72604-79-6
M. Wt: 118.13 g/mol
InChI Key: ZMZQVAUJTDKQGE-SCSAIBSYSA-N
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Description

®-2-Hydroxymethylbutanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxymethylbutanoic acid can be synthesized through several methods. One common approach involves the reduction of 2-keto-4-methylpentanoic acid using a chiral catalyst to achieve the desired enantiomer. Another method involves the asymmetric hydrogenation of 2-keto-4-methylpentanoic acid using a rhodium-based catalyst .

Industrial Production Methods

Industrial production of ®-2-Hydroxymethylbutanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxymethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-keto-4-methylpentanoic acid.

    Reduction: It can be reduced to form 2-hydroxymethylbutanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

    Oxidation: 2-Keto-4-methylpentanoic acid.

    Reduction: 2-Hydroxymethylbutanol.

    Substitution: Various substituted butanoic acid derivatives depending on the substituent used.

Scientific Research Applications

®-2-Hydroxymethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Hydroxymethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxymethylbutanoic acid: The enantiomer of ®-2-Hydroxymethylbutanoic acid with similar chemical properties but different biological activity.

    2-Hydroxybutanoic acid: A structurally similar compound with a hydroxyl group at a different position.

    2-Keto-4-methylpentanoic acid: An oxidized form of ®-2-Hydroxymethylbutanoic acid.

Uniqueness

®-2-Hydroxymethylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications .

Properties

CAS No.

72604-79-6

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)butanoic acid

InChI

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

ZMZQVAUJTDKQGE-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](CO)C(=O)O

SMILES

CCC(CO)C(=O)O

Canonical SMILES

CCC(CO)C(=O)O

Origin of Product

United States

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